molecular formula C5H4INOS B3248572 5-Iodothiophene-3-carboxamide CAS No. 18800-08-3

5-Iodothiophene-3-carboxamide

Cat. No.: B3248572
CAS No.: 18800-08-3
M. Wt: 253.06
InChI Key: IGSOPNFRCFEFNC-UHFFFAOYSA-N
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Description

5-Iodothiophene-3-carboxamide is a heterocyclic organic compound that features an iodine atom attached to the thiophene ring, specifically at the 5-position, and a carboxamide group at the 3-position. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and reactivity .

Biochemical Analysis

Biochemical Properties

5-Iodothiophene-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including this compound, have been shown to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity . This interaction is crucial in understanding the compound’s potential as an enzyme inhibitor and its broader implications in medicinal chemistry.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Thiophene derivatives, including this compound, have been reported to exhibit various pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . These effects are mediated through the modulation of specific signaling pathways and gene expression profiles, highlighting the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming hydrogen bonds and other interactions with their active sites . These interactions can lead to changes in gene expression and subsequent cellular responses. The detailed mechanism of action involves the modulation of enzyme activity, which can have downstream effects on various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives, including this compound, can undergo degradation under certain conditions, which can affect their efficacy and potency . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that thiophene derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological responses . Additionally, high doses of this compound may result in toxic or adverse effects, emphasizing the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism. Thiophene derivatives, including this compound, can influence metabolic flux and alter metabolite levels . These interactions are crucial for understanding the compound’s pharmacokinetics and its potential impact on metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . Detailed studies on the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the iodination of thiophene-3-carboxamide using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions .

Industrial Production Methods: Industrial production of 5-Iodothiophene-3-carboxamide may involve scalable iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 5-Bromothiophene-3-carboxamide
  • 5-Chlorothiophene-3-carboxamide
  • 5-Fluorothiophene-3-carboxamide

Comparison: 5-Iodothiophene-3-carboxamide is unique due to the presence of the iodine atom, which imparts distinct electronic properties and reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine make this compound more reactive in certain substitution and coupling reactions, providing access to a wider range of derivatives .

Properties

IUPAC Name

5-iodothiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INOS/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSOPNFRCFEFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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